2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has attracted attention in various fields of scientific research. Its unique structure integrates functional groups that are of great interest for pharmaceutical chemistry, potentially offering various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:
Condensation Reaction: : The synthesis starts with the condensation of 3-benzylindole with an appropriate aldehyde under acidic or basic conditions to form a key intermediate.
Cyclization: : This intermediate undergoes cyclization with a reagent such as urea or thiourea in the presence of a catalyst to form the pyrimido[5,4-b]indole core structure.
Acylation: : Finally, the pyrimidoindole is acylated with N-(2,5-dimethylphenyl)acetyl chloride under conditions like pyridine or triethylamine to form the target compound.
Industrial Production Methods
In industrial settings, the process can be scaled up with optimization at each stage to ensure high yield and purity. This often involves:
Refluxing conditions
Solvent choices: (e.g., dichloromethane, ethanol)
Use of automated reactors: to control temperatures and reaction times precisely.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Halogenation using halogens or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide for bromination.
Major Products
Oxidation: can yield carboxylic acids or ketones.
Reduction: often results in alcohols or amines.
Substitution: usually introduces halides into the molecule.
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential anti-inflammatory and anticancer activities.
Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.
Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.
Mechanism of Action
The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:
Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.
Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparing this compound to similar ones highlights its uniqueness:
2-(3-Benzyl-4-oxo-3H-indol-5(4H)-yl)-N-phenylacetamide: : Shares some structural similarities but lacks the pyrimido ring, resulting in different biological activities.
2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Omits the benzyl group, altering its interaction with biological targets.
In essence, the distinctive structural elements of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide confer unique properties and potential advantages over these related compounds.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLFZWJXHUICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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